Sdz pri 053
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SDZ-PRI-053 is an orally bioavailable inhibitor of human immunodeficiency virus type 1 (HIV-1) proteinase. It contains the 2-aminobenzylstatine moiety, which acts as a novel transition-state analog. This compound has shown potent antiviral activity against HIV-1 replication in various cell lines, primary lymphocytes, and primary monocytes .
Preparation Methods
The synthesis of SDZ-PRI-053 involves the incorporation of the 2-aralkyl-amino-substituted statine moiety. The synthetic route includes the following steps:
Formation of the 2-aminobenzylstatine moiety: This involves the synthesis of 2-(S)-amino-3-®-hydroxyindane, which replaces an amino acid amide.
Coupling reactions: The 2-aminobenzylstatine moiety is coupled with other molecular fragments to form the final compound.
Purification: The final product is purified using standard techniques such as crystallization or chromatography.
Chemical Reactions Analysis
SDZ-PRI-053 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its antiviral activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially affecting its efficacy.
Substitution: Substitution reactions involving the 2-aminobenzylstatine moiety can lead to the formation of various analogs with different biological activities.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SDZ-PRI-053 has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of 2-aminobenzylstatine derivatives.
Biology: The compound is used to investigate the mechanisms of HIV-1 proteinase inhibition and viral replication.
Medicine: SDZ-PRI-053 is a promising candidate for the development of antiviral therapies targeting HIV-1.
Mechanism of Action
The mechanism of action of SDZ-PRI-053 involves the inhibition of HIV-1 proteinase. This enzyme is crucial for the processing of the gag precursor protein, which is essential for viral replication. By inhibiting this enzyme, SDZ-PRI-053 prevents the maturation of viral particles, thereby reducing the infectivity of the virus .
Comparison with Similar Compounds
SDZ-PRI-053 is compared with other HIV-1 proteinase inhibitors, such as:
Indinavir: Another potent HIV-1 proteinase inhibitor with a different chemical structure.
Ritonavir: Known for its ability to boost the efficacy of other protease inhibitors.
Saquinavir: One of the first HIV-1 proteinase inhibitors developed, with a distinct mechanism of action.
The uniqueness of SDZ-PRI-053 lies in its 2-aminobenzylstatine moiety, which provides a novel transition-state analog for HIV-1 proteinase inhibition .
Properties
CAS No. |
164514-52-7 |
---|---|
Molecular Formula |
C42H50N4O7 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H50N4O7/c1-42(2,3)38(46-41(51)53-26-29-15-9-6-10-16-29)40(50)44-33(23-27-13-7-5-8-14-27)37(48)36(43-25-28-19-21-31(52-4)22-20-28)39(49)45-35-32-18-12-11-17-30(32)24-34(35)47/h5-22,33-38,43,47-48H,23-26H2,1-4H3,(H,44,50)(H,45,49)(H,46,51)/t33-,34+,35-,36+,37+,38+/m0/s1 |
InChI Key |
ZVWSWYSIMOZTTG-QVDBQUMVSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H](C(=O)N[C@@H]2[C@@H](CC3=CC=CC=C23)O)NCC4=CC=C(C=C4)OC)O)NC(=O)OCC5=CC=CC=C5 |
SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC2C(CC3=CC=CC=C23)O)NCC4=CC=C(C=C4)OC)O)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC2C(CC3=CC=CC=C23)O)NCC4=CC=C(C=C4)OC)O)NC(=O)OCC5=CC=CC=C5 |
164514-52-7 | |
Synonyms |
SDZ PRI 053 SDZ PRI-053 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.